Fmoc-His(Trt)-OH, also known as N-[(9H-fluoren-9-yl)methoxycarbonyl]-1-(triphenylmethyl)-L-histidine, is a key building block used in peptide synthesis. It is a protected amino acid derivative, where the N-terminus (amino group) is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group and the side chain imidazole group of histidine is protected by the Trt (Trityl) group. These protecting groups allow for the selective coupling of Fmoc-His(Trt)-OH with other protected amino acids to form peptides in a controlled manner [, ].
Fmoc-His(Trt)-OH finds applications in chemical biology, where it can be used to study protein-protein interactions and protein function. Researchers can incorporate Fmoc-His(Trt)-OH containing peptides into various probes and sensors to target specific proteins and investigate their activity or interactions with other molecules [, ].
Fmoc-His(Trt)-OH, or N-Fmoc-N-trityl-L-histidine, is a derivative of the amino acid histidine that is extensively used in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which allows for selective deprotection during the synthesis process. The trityl (Trt) group provides additional protection for the side chain of histidine, enhancing stability and preventing unwanted reactions during synthesis. The molecular formula of Fmoc-His(Trt)-OH is C₄₀H₃₃N₃O₄, with a molecular weight of 619.71 g/mol .
Histidine is an essential amino acid involved in various biological processes, including enzyme catalysis and metal ion coordination. Fmoc-His(Trt)-OH retains these properties, making it valuable in the synthesis of biologically active peptides. Its derivatives are often studied for their roles in protein structure and function, particularly in metalloproteins and enzymes where histidine acts as a ligand .
The synthesis of Fmoc-His(Trt)-OH typically involves several steps:
Two primary synthetic routes have been documented:
Fmoc-His(Trt)-OH is widely used in peptide synthesis for various applications, including:
Studies have shown that Fmoc-His(Trt)-OH can interact with various biomolecules, influencing enzyme activity and protein stability. Its ability to coordinate metal ions makes it particularly interesting for research into metalloproteins . Interaction studies often employ techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate binding mechanisms.
Several compounds share structural similarities with Fmoc-His(Trt)-OH, each exhibiting unique properties:
Compound | Structure Features | Unique Properties |
---|---|---|
Fmoc-Lys(Boc)-OH | Fmoc protecting group; Boc on lysine | Basic amino acid; used in cationic peptides |
Fmoc-Gly-OH | Simple glycine structure | Smallest amino acid; often used as a linker |
Trt-His-OH | Trityl protecting group; no Fmoc | Directly used in peptide synthesis without Fmoc |
Fmoc-Asp(OtBu)-OH | Fmoc protecting group; t-butyl ester | Acidic amino acid; used for anionic peptides |
Fmoc-His(Trt)-OH stands out due to its dual protection strategy that enables greater control during peptide synthesis while retaining essential biological functions associated with histidine .
Property | Value | Source |
---|---|---|
Molecular Formula | C₄₀H₃₃N₃O₄ | |
Molecular Weight | 619.71 g/mol | |
CAS Number | 109425-51-6 | |
Melting Point | 150–155°C | |
Solubility | DMSO, DMF, chloroform | |
Optical Activity | [α]D +86.0° (c=5% in CHCl₃) |
The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the Trt group is removed by trifluoroacetic acid (TFA).
Irritant